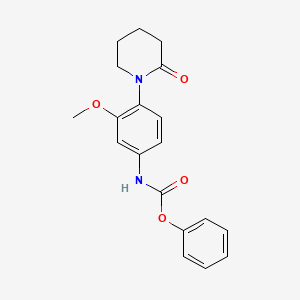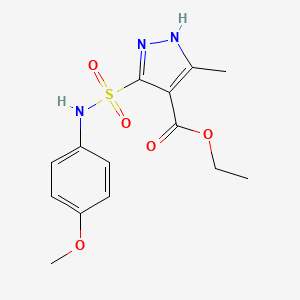![molecular formula C8H12N2O2 B2416675 (S,S)-4,4-Dimethyl-4,5,4',5'-tetrahydro [2.2]bioxazolyl CAS No. 336884-31-2](/img/structure/B2416675.png)
(S,S)-4,4-Dimethyl-4,5,4',5'-tetrahydro [2.2]bioxazolyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S,S)-4,4’-Diisopropyl-4,5,4’,5’-tetrahydro [2.2]bioxazolyl” is a chemical compound with the CAS Number: 131833-89-1 and a molecular formula of C12H20N2O2 . It is a solid substance and is used in the manufacture of chemical compounds .
Physical And Chemical Properties Analysis
“(S,S)-4,4’-Diisopropyl-4,5,4’,5’-tetrahydro [2.2]bioxazolyl” is a solid substance . It has a molecular weight of 224.3 and a linear formula of C12H20N2O2 . The compound should be stored sealed in dry conditions .
Scientific Research Applications
Synthesis and Characterization
Energetic Compounds Synthesis : (S,S)-4,4-Dimethyl-4,5,4',5'-tetrahydro [2.2]bioxazolyl derivatives, such as 1,4-bis[1-(2-hydroxyethyl)-1H-tetrazol-5-yl]-1,4-dimethyl-2-tetrazene, have been synthesized for their potential as nitrogen-rich energetic compounds. These compounds were characterized using spectroscopy and X-ray diffraction methods, highlighting their structural and energetic properties (Heppekausen, Klapötke, & Sproll, 2009).
Molecular Structure Analysis : Studies involving compounds like 4,4′-dimethyl-3,3′,5,5′-tetranitro-2,2′-hydrazobipyridine, which share structural similarities with this compound, focused on X-ray diffraction and DFT quantum chemical calculations to determine their crystal and molecular structures, providing insights into their conformation and stability (Kucharska et al., 2018).
Biomedical Applications
Antimicrobial and Antitubercular Studies : Compounds structurally related to this compound, like 2-(1H-indol-3-yldiazenyl)-4, 5, 6, 7-tetrahydro-1, 3-benzothiazole, have been explored for their antimicrobial and antitubercular activities. These studies offer insights into the potential biomedical applications of similar compounds (Mallikarjuna, Keshavayya, & Ravi, 2018).
DNA Cleavage and Anticancer Activity : Research on compounds like methylglyoxal, which shares reactive properties with this compound, reveals their role in modifying proteins and forming advanced glycation end-products. This property is linked to complications in diabetes and neurodegenerative diseases, and such compounds also show potential in anticancer activities (Nemet, Varga-Defterdarović, & Turk, 2006).
Chemical and Pharmacological Properties
Chiral Ligand in Catalysis : As a chiral ligand, this compound-related compounds have been used in palladium-catalyzed enantioselective allylic substitutions, demonstrating high enantioselectivities and potential in various chemical transformations (Lee et al., 1999).
Cardioactivity and Structural Analysis : Research on isoxazolyldihydropyridines, which are related to this compound, focused on their cardioactivity and molecular structure, offering insights into their potential as vasodilators and antihypertensive agents (McKenna et al., 1988).
Safety and Hazards
The safety information for “(S,S)-4,4’-Diisopropyl-4,5,4’,5’-tetrahydro [2.2]bioxazolyl” indicates that it may pose certain hazards. The compound has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, and H335 . These statements correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
properties
IUPAC Name |
(4S)-4-methyl-2-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5-3-11-7(9-5)8-10-6(2)4-12-8/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLHQOJOWVSLQY-WDSKDSINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=N1)C2=NC(CO2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC(=N1)C2=N[C@H](CO2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-benzyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2416592.png)



![N-[(2,6-Difluorophenyl)methyl]-2-methoxyacetamide](/img/structure/B2416599.png)


![[1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride](/img/structure/B2416604.png)

![3-[4-[4-(2-carboxyethyl)phenoxy]phenyl]propanoic Acid](/img/structure/B2416606.png)
![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2416607.png)
![2-(4-Azaspiro[2.5]octan-7-yl)acetamide;hydrochloride](/img/structure/B2416608.png)

